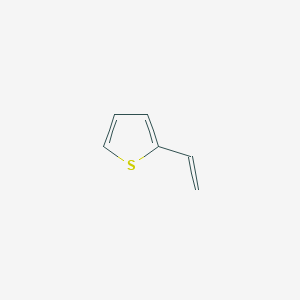

2-Vinylthiophene

Overview

Description

2-Vinylthiophene is a chemical compound with the molecular formula C6H6S . It has a molecular weight of 110.18 . It is stored at -18°C and is light sensitive .

Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, has been extensively studied. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 151.7±9.0 °C at 760 mmHg, and a vapor pressure of 4.6±0.3 mmHg at 25°C .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in cationic polymerization, a process that has been studied both in solution and on the surface of silica particles . This process involves the use of different cationically active initiators .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molar refractivity of 35.6±0.3 cm3, a polar surface area of 28 Å2, and a polarizability of 14.1±0.5 10-24 cm3 . It also has a surface tension of 35.2±3.0 dyne/cm and a molar volume of 104.9±3.0 cm3 .Scientific Research Applications

Polymerization and Material Formation

2-Vinylthiophene (VT) is prominently used in the field of polymer science. The cationic polymerization of VT has been extensively studied, resulting in the formation of oligomers and oligoVT/silica hybrid particles. The involvement of both the vinyl double bond and the five positions of the thiophene ring in the propagation reaction highlights the versatile reactivity of VT in polymer synthesis (Höhne, Spange, & Schrepp, 2001). Furthermore, VT has been cationically polymerized using chloroarylmethane derivatives on silica surfaces, leading to the simultaneous synthesis of soluble poly(vinylthiophene) (PVT) and PVT/silica composites. This method allows for control over the mass balance of the products and the transformation of PVT towards conjugated polymers (Höhne, Seifert, Friedrich, Holze, & Spange, 2004).

Near-Infrared (NIR) Fluorescence and Sensing Applications

This compound serves as a critical starting material in the synthesis of NIR fluorescent materials, such as thienyl-containing aza-BODIPY. These materials exhibit selective fluorescence quenching when binding with Hg2+, highlighting their potential in chemosensing and the study of the effects of Hg2+ in biological systems (Jiang, Zhao, Li, Sun, Guan, Sun, & Xiao, 2016).

Solar Energy and Electronic Applications

VT derivatives play a significant role in the field of solar energy and electronics. For instance, the incorporation of this compound into starburst triarylamine donors of platinum acetylide sensitizers in dye-sensitized solar cells (DSSCs) enhances the donating ability of the donor and the coplanar property between the donor and π-bridge. This improvement in molecular structure significantly increases the power conversion efficiency of the DSSCs (Wu, Li, Zheng, Hu, & Hua, 2014). Additionally, VT-based dyes have shown promising results in dye-sensitized nanocrystalline TiO2 solar cells, with the structure of the dyes critically influencing their photophysical, electrochemical, and photovoltaic properties (Tian, Huang, Zhao, Huang, Feng, Nie, Shen, & Tan, 2010).

Environmental Applications

This compound-based materials, such as polythiophene/Al2O3 and polyaniline/Al2O3 nanocomposites, have been utilized for the removal of heavy metal ions from water. The sorption characteristics of these nanocomposites highlight their potential as efficient absorbents in water purification technologies (Karimi, Khalili, & Zazouli, 2021).

Mechanism of Action

Target of Action

2-Vinylthiophene is a type of thiophene-based analog, which has been the subject of interest for many scientists due to its potential as a biologically active compound . Thiophene derivatives have been utilized in various fields such as industrial chemistry and material science . They play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . .

Mode of Action

Thiophene-based analogs are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that they may have diverse molecular and cellular effects.

Safety and Hazards

Future Directions

Thiophene-based analogs, including 2-Vinylthiophene, have attracted the attention of many scientists due to their potential as biologically active compounds . They are essential in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, future research may focus on exploring these applications further.

Biochemical Analysis

Biochemical Properties

Thiophene-based analogs, a group to which 2-Vinylthiophene belongs, have been recognized as potential biologically active compounds .

Molecular Mechanism

It is known that thiophene derivatives can interact with various biomolecules at the molecular level . For example, some thiophene derivatives are known to act as enzyme inhibitors or activators .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can exhibit changes in their effects over time .

Dosage Effects in Animal Models

It is known that the effects of thiophene derivatives can vary with dosage .

Metabolic Pathways

It is known that thiophene derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that thiophene derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that thiophene derivatives can be directed to specific compartments or organelles .

properties

IUPAC Name |

2-ethenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUPNRNNSVZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-40-3 | |

| Record name | Thiophene, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50334100 | |

| Record name | 2-Vinylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1918-82-7 | |

| Record name | 2-Vinylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

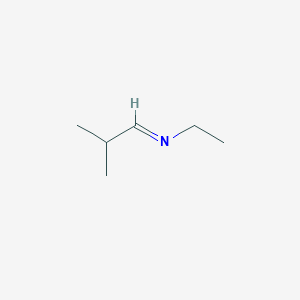

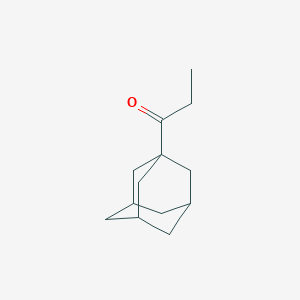

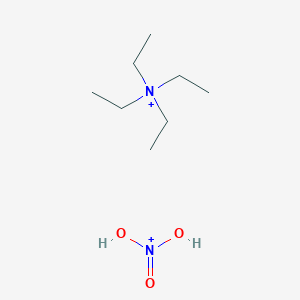

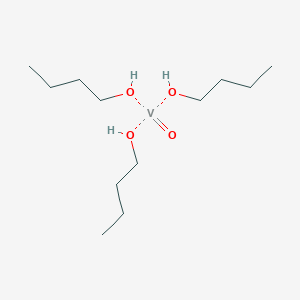

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Vinylthiophene?

A1: this compound has a molecular formula of C6H6S and a molecular weight of 110.18 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several techniques are valuable for characterizing this compound, including:

- Proton Magnetic Resonance (1H-NMR) Spectroscopy: This technique provides information about the hydrogen atoms' environment within the molecule, revealing details about its structure and conformation. [, , , ]

- Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Spectroscopy: This method offers insights into the carbon backbone of the molecule, aiding in structural analysis. [, ]

- UV-Vis Spectroscopy: This technique allows the study of the electronic transitions within the molecule, particularly useful for analyzing conjugated systems like those found in this compound and its polymers. [, ]

- Electron Spin Resonance (ESR) Spectroscopy: This technique is employed to detect and study the presence of radical species, which can be generated during the polymerization or modification of this compound. []

Q3: How does this compound polymerize?

A3: this compound can undergo polymerization through various methods:

- Free Radical Polymerization: This common approach utilizes initiators like benzoyl peroxide to generate radicals, initiating the chain-growth polymerization process. [, , , ]

- Cationic Polymerization: This method employs Lewis acids or other cationic initiators to activate the vinyl group, leading to the formation of poly(this compound). [, ]

- Thermal Polymerization: this compound can also undergo polymerization solely through thermal initiation, though this method may require higher temperatures and can lead to less control over the polymer's properties. []

Q4: What are the characteristics of Poly(this compound)?

A4: Poly(this compound) (PVT) exhibits several notable properties:

- Semiconducting Properties: PVT demonstrates semiconducting behavior, making it a material of interest for applications in organic electronics and sensors. [, ]

- Electrochemical Activity: PVT displays electrochemical activity, enabling its use in various electrochemical applications, including batteries and electrochromic devices. []

- Film-Forming Ability: PVT can be readily processed into thin films, a crucial property for its incorporation into electronic devices and coatings. [, ]

Q5: What factors influence the properties of Poly(this compound)?

A5: Several factors significantly impact the properties of PVT:

- Molecular Weight: Higher molecular weight PVT generally exhibits improved mechanical strength and electrical conductivity compared to its lower molecular weight counterparts. [, ]

- Polymerization Method: The chosen polymerization technique can influence the polymer's microstructure and, consequently, its properties. For instance, cationic polymerization can lead to differences in the regioregularity of PVT compared to free radical polymerization, affecting its conductivity. []

- Presence of Substituents: Introducing substituents onto the thiophene ring can significantly alter the polymer's electronic properties, solubility, and thermal stability. [, , , ]

Q6: Can this compound be copolymerized with other monomers?

A6: Yes, this compound can be readily copolymerized with a variety of other vinyl monomers, including methyl methacrylate, ethyl acrylate, and styrene, to create copolymers with tailored properties. [, , , ] The copolymerization behavior depends on the reactivity ratios of the monomers involved.

Q7: How does the conjugated system in Poly(this compound) affect its properties?

A7: The extended conjugation along the polymer backbone of PVT facilitates the delocalization of electrons. This delocalization contributes to its semiconducting properties, making it suitable for applications in organic electronics and optoelectronics. [, ]

Q8: What types of reactions can this compound undergo?

A8: this compound participates in various reactions, including:

- Diels-Alder Reactions: As a diene, this compound can undergo [4+2] cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate, forming bicyclic adducts. These reactions are valuable for constructing complex heterocyclic compounds. [, , , , ]

- [1,4]-Cycloadditions with Singlet Oxygen: this compound reacts with singlet oxygen, forming endoperoxides, which can be further manipulated to yield various oxygenated products. [, ]

- Photochemical Reactions: 3-Azido-2-vinylthiophenes undergo photochemical transformations to yield thienopyrroles, showcasing the intriguing migratory aptitude of sulfur-containing groups. [, , , ]

Q9: How does the reactivity of this compound compare to its furan analogue?

A9: While both this compound and 2-Vinylfuran are reactive dienes, they display differences in their reactivity and regioselectivity in certain reactions. For example, in reactions with acetylenic esters, this compound shows a preference for forming benzo[b]thiophene derivatives, while 2-Vinylpyrrole yields indole derivatives. []

Q10: What are the potential applications of this compound in materials science?

A10: The unique properties of this compound and its polymers make them promising candidates for various applications:

- Organic Field-Effect Transistors (OFETs): The semiconducting properties of PVT enable its utilization in the fabrication of OFETs for flexible electronics, displays, and sensors. []

- Nonvolatile Memory Devices: PVT derivatives have shown potential as charge storage electrets in nonvolatile OFET memory devices, offering advantages in data storage and processing. []

- Electrochromic Devices: The electrochromic properties of PVT, meaning its color changes upon electrochemical oxidation or reduction, make it suitable for applications in smart windows and displays. []

- Sensors: The sensitivity of PVT to various analytes, such as gases and ions, makes it a promising material for developing chemical sensors and biosensors. []

- Catalytic applications: While not directly covered in the abstracts, the potential for using PVT as a support for catalysts is highlighted, with studies exploring the attachment of chiral oxazaborolidines to PVT for enantioselective reductions. []

- Polymer modification: Research shows that PVT can be readily functionalized through reactions with various reagents, allowing for the fine-tuning of its properties. For example, mercuriation and thalliation reactions enable the introduction of other functional groups, expanding its potential applications. []

- Impact of structure on properties: Studies investigating the influence of substituents on the thiophene ring provide valuable insights into structure-property relationships, guiding the design of novel PVT derivatives with tailored properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)

![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)